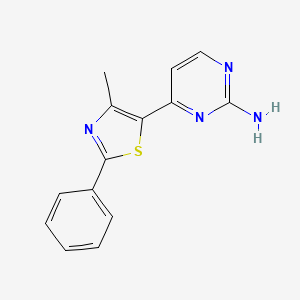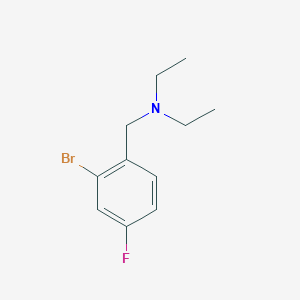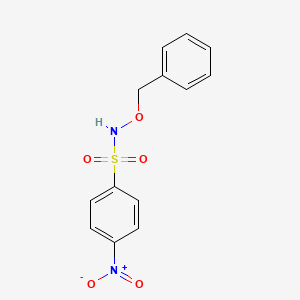
2,2-Dimethyl-1-(3-Methylphenyl)propan-1-amin
Übersicht
Beschreibung
“2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is a chemical compound with the molecular formula C12H19N. It has a molecular weight of 177.29 g/mol .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is 1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
2,2-Dimethyl-1-(3-Methylphenyl)propan-1-amin: könnte an der Synthese neuer Materialien wie Polymere oder Beschichtungen beteiligt sein, wobei seine Aminogruppe eine Rolle bei Vernetzungsprozessen spielen könnte. Die Stabilität der Verbindung unter verschiedenen Bedingungen wäre ein wertvolles Gut in der materialwissenschaftlichen Forschung .
Chemie
In der synthetischen Chemie kann diese Verbindung als Baustein für komplexe Moleküle dienen. Seine Aminogruppe macht es zu einem Kandidaten für Reaktionen wie Alkylierung oder Acylierung, die grundlegend für die Herstellung einer Vielzahl chemischer Produkte sind .
Pharmakologie
Die potenziellen pharmakologischen Anwendungen der Verbindung könnten ihre Verwendung als chemisches Gerüst bei der Arzneimittelentwicklung umfassen. Seine molekulare Struktur könnte modifiziert werden, um mit biologischen Zielstrukturen zu interagieren, was die Entdeckung neuer Medikamente unterstützt .
Biotechnologie
In der Biotechnologie könnte This compound in enzymkatalysierten Reaktionen verwendet werden, bei denen seine Aminogruppe für die Bindung an aktive Zentren oder für die Enzymspezifität unerlässlich sein könnte .
Umweltwissenschaften
Diese Verbindung könnte auf ihre Umweltauswirkungen untersucht werden, insbesondere hinsichtlich ihrer biologischen Abbaubarkeit und potenziellen Toxizität. Das Verständnis ihres Verhaltens in verschiedenen Umweltkontexten ist entscheidend für die Bewertung ihrer Sicherheit und ihres ökologischen Fußabdrucks .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with it, including recommendations for handling and storage, first-aid measures, and disposal considerations .
Wirkmechanismus
Target of Action
The primary targets of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to a cascade of biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation.
Cellular Effects
The effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . Additionally, it can affect gene expression by influencing transcription factors or epigenetic modifications, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its overall distribution and activity.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is critical for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRFBIYHHSTFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854181-07-0 | |
| Record name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
amine](/img/structure/B1453553.png)


![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)




